molecular formula C18H17N3OS B2436817 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206993-13-6

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2436817
CAS RN: 1206993-13-6
M. Wt: 323.41
InChI Key: SGCLAFMIRPYITP-UHFFFAOYSA-N
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide, also known as DTMA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of imidazole-based compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Further research has revealed the compound's antimicrobial and antioxidant properties. For instance, certain derivatives of the compound have demonstrated potent antimicrobial activity against a range of bacteria and fungi. They've also exhibited significant antioxidant activity, as evidenced by assays like the 1,1-Diphenyl-2-picryl hydrazyl (DPPH) radical scavenging activity, Ferric ions (Fe3+) reducing antioxidant power (FRAP), and Ferrous (Fe2+) metal ion chelating activity. These properties suggest potential applications in pharmaceuticals and preservatives (Naraboli & Biradar, 2017).

Antibacterial Agents

A study focusing on the synthesis of derivatives of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and their subsequent testing as antibacterial agents, found significant activity against various bacterial strains. This indicates the compound's potential in developing new antibacterial drugs, which is especially crucial given the rising antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-19-17(22)13-23-18-20-12-16(14-8-4-2-5-9-14)21(18)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCLAFMIRPYITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

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